molecular formula C8H8ClN3O2 B8718007 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

Cat. No.: B8718007
M. Wt: 213.62 g/mol
InChI Key: LLHKBNDOUKNECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine is a heterocyclic organic compound with a pyridine ring substituted with an allyl group, a nitro group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 3-position. This is followed by the allylation of the amino group at the 2-position using allyl halides under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the allylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the allyl group can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H8ClN3O2/c1-2-5-10-8-6(12(13)14)3-4-7(9)11-8/h2-4H,1,5H2,(H,10,11)

InChI Key

LLHKBNDOUKNECU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-nitropyridine (71-1, 10 g, 51.8 mmol, 1.0 equiv) was added to anhydrous DCM (207 mL) and cooled to −15° C. TEA (7.57 mL, 53.9 mmol, 1.04 equiv) was then added followed by allyl amine (4.05 mL, 53.9 mmol, 1.04 equiv) over 12 h via syringe pump. Following this duration, the reaction vessel was removed from the −15° C. bath and allowed to gradually warm to RT. After 18 h, the reaction was quenched with 0.2M citric acid (100 mL) and diluted with CH2Cl2 (40 mL). The layers were separated and the organics were washed an additional time with 1×100 mL 0.2M citric acid. Washed combined organics with 2×100 mL sat. NaHCO3, dried over Na2SO4, filtered and concentrated to give an orange oil. The crude material was carried onward without further purification. LRMS (M+H)+: observed=214.0, calculated=213.6.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
207 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.57 mL
Type
reactant
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This was prepared by a modification of the method of Schmid, S., et al, Synthesis (2005), (18), 3107-3118. A solution of 2,6-dichloro-3-nitropyridine (8.0 g, 41.45 mmol) in anhydrous dichloromethane (180 ml) was cooled to −15° C., under argon. Triethylamine (6.0 ml, 43 mmol) was added and then allylamine (3.23 ml, 43 mmol) was added in small portions over 3 hours, keeping the temperature at −15° C. The reaction mixture was stirred overnight during which time it warmed to room temperature. The reaction mixture was washed with 0.2M aqueous citric acid (100 ml), saturated aqueous NaHCO3 solution (100 ml), passed through a hydrophobic frit and evaporated to a yellow oil which was purified by chromatography on silica eluting with a 0 to 50% ethyl acetate in hexane giving a yellow solid (7.49 g, 85%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Three

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